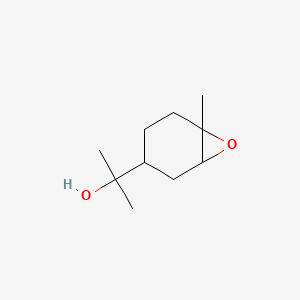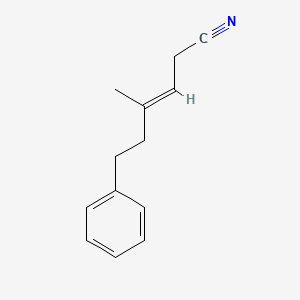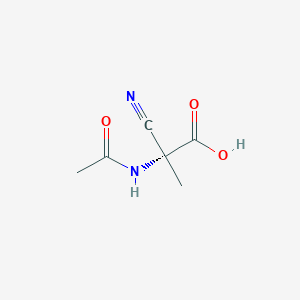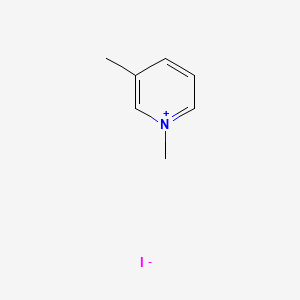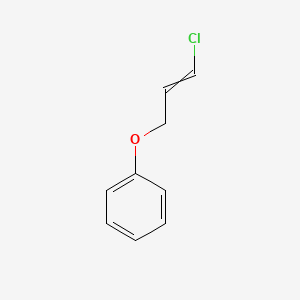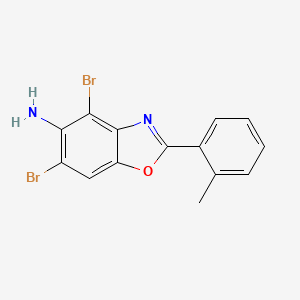![molecular formula C10H18N2O B13807587 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,9-Diazabicyclo[421]nonan-3-yl)propan-1-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclo[421]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of aldehydes, amines, and activated alkenes under controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3,9-Diazabicyclo[4.2.1]nonan-4-one: This compound shares a similar bicyclic structure but differs in the position of functional groups.
3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one perchlorate: This compound has additional methyl groups and a perchlorate counterion, which can influence its reactivity and applications.
9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound has a propyl group, which can affect its physical and chemical properties.
Uniqueness: 1-(3,9-Diazabicyclo[421]nonan-3-yl)propan-1-one is unique due to its specific functional groups and their positions within the bicyclic framework
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-6-5-8-3-4-9(7-12)11-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
XJCKLSUHAJJCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


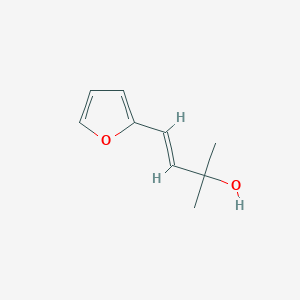
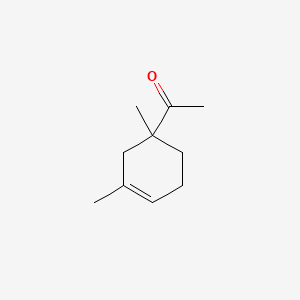
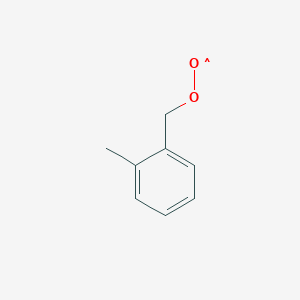
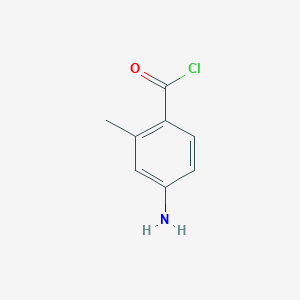
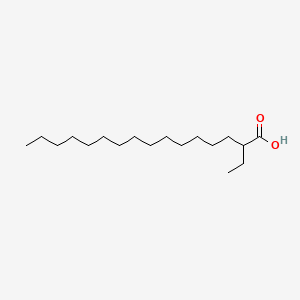
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
